Bienvenue dans la boutique en ligne BenchChem!

Blood group H antigen triaose type 2

Glycan–lectin interaction Blood group epitope mapping Carbohydrate recognition

Blood group H antigen triaose type 2 (Fucα1-2Galβ1-4GlcNAc, C20H35NO15, MW 529.49) is the minimal trisaccharide epitope of the human histo-blood group H type 2 determinant, the predominant H antigen structure on erythrocyte surfaces and a key recognition motif for lectins, antibodies, and microbial adhesins. Synthesized by the action of α1,2-fucosyltransferases FUT1 (erythrocyte) and FUT2 (secretory) on a type 2 N-acetyllactosamine precursor, this trisaccharide serves as the scaffold from which A and B blood group antigens are elaborated and constitutes the free H epitope that anti-H reagents preferentially recognize.

Molecular Formula C40H68N2O31
Molecular Weight
Cat. No. B1165488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlood group H antigen triaose type 2
SynonymsFucα1-2Galβ1-4GlcNAc
Molecular FormulaC40H68N2O31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Blood Group H Antigen Triaose Type 2: Core Trisaccharide Identity and Procurement-Relevant Structural Profile


Blood group H antigen triaose type 2 (Fucα1-2Galβ1-4GlcNAc, C20H35NO15, MW 529.49) is the minimal trisaccharide epitope of the human histo-blood group H type 2 determinant, the predominant H antigen structure on erythrocyte surfaces and a key recognition motif for lectins, antibodies, and microbial adhesins . Synthesized by the action of α1,2-fucosyltransferases FUT1 (erythrocyte) and FUT2 (secretory) on a type 2 N-acetyllactosamine precursor, this trisaccharide serves as the scaffold from which A and B blood group antigens are elaborated and constitutes the free H epitope that anti-H reagents preferentially recognize [1]. Unlike extended or branched blood group glycans, the triaose represents the minimal functional unit capable of saturable, high-affinity binding to cognate receptors, making it an essential, non-substitutable research tool for glycan–protein interaction studies [2].

Why H Type 1 Trisaccharide or Non-Fucosylated LacNAc Cannot Replace Blood Group H Antigen Triaose Type 2 in Critical Assays


The H type 2 trisaccharide cannot be interchangeably substituted with the H type 1 isomer (Fucα1-2Galβ1-3GlcNAc) or the non-fucosylated N-acetyllactosamine (Galβ1-4GlcNAc) because the Galβ1-4GlcNAc (type 2) versus Galβ1-3GlcNAc (type 1) linkage, together with the terminal α1-2-linked fucose, creates distinct three-dimensional conformational landscapes that are differentially decoded by antibodies, lectins, and pathogen adhesins [1]. Anti-H reagents bind preferentially—and in some cases exclusively—to the type 2 H trisaccharide over the type 1 isomer [2], while lectins such as WBA II only marginally recognize H type 1 despite strong recognition of H type 2 [3]. Even the absence of the fucose residue alone (i.e., using LacNAc) abolishes the hydrophobic interaction contributed by the fucose 2-OH group, which provides a key binding energy contribution as demonstrated by deoxygenation studies [4]. The quantitative evidence below substantiates why procurement of the correct trisaccharide isoform is non-negotiable.

Quantitative Differentiation Evidence: Blood Group H Antigen Triaose Type 2 Versus Closest Analogs


Lectin Binding Specificity: WBA II Discriminates H Type 2 from H Type 1 Trisaccharide by ≥3.4-Fold

The winged bean acidic lectin (WBA II) binds the H-type 2 trisaccharide (Fucα1-2Galβ1-4GlcNAc-OMe) with strong recognition, while the H-type 1 isomer (Fucα1-2Galβ1-3GlcNAc-OMe) is only marginally recognized [1]. The de-N-acetyl derivative of H-type 1 is bound 3.4 times more strongly than the native H-type 2 trisaccharide, indicating that the native H-type 2 trisaccharide itself represents the optimal recognition scaffold for WBA II among unmodified H trisaccharides [1]. This differential recognition arises from distinct epitope topographies imposed by the β1-4 vs β1-3 linkage, as the key polar contacts at Gal OH-3 and OH-4 are oriented differently in the two isomers [1].

Glycan–lectin interaction Blood group epitope mapping Carbohydrate recognition

Anti-H Serological Reagents Exhibit Preferential and Exclusive Binding to Type 2 H Trisaccharide Over Type 1 H

In a comprehensive analysis of nine human anti-H sera, one monoclonal anti-Type 2 H antibody (H11), and three lectins, all reagents bound preferentially to the Type 2 H trisaccharide immobilized on Synsorb immunoadsorbents [1]. Crucially, the monoclonal antibody H11 and the serum from individual Toml. bound exclusively to Type 2 H and showed no reactivity with Type 1 H structures [1]. Inhibition studies confirmed that H11 is not inhibited by saliva or ovarian cyst fluid glycoproteins bearing Type 1 H, whereas Bombay sera are inhibited by both Type 1 and Type 2 H sources [1]. This exclusivity establishes that Type 2 H triaose is the sole epitope recognized by a subset of anti-H reagents.

Immunohematology Blood group serology Monoclonal antibody specificity

Campylobacter jejuni Adhesion: H Type 2 Trisaccharide Is the Essential Intestinal Receptor for Bacterial Infection

Campylobacter jejuni, the leading bacterial cause of infant diarrhea worldwide, binds specifically to the intestinal H(O) blood group antigen epitope Fucα1-2Galβ1-4GlcNAc (H type 2) [1]. Chinese hamster ovary (CHO) cells normally not recognized by C. jejuni became avidly bound following transfection with human α1,2-fucosyltransferase (FUT1) that drives overexpression of H-2 antigen on the cell surface [1]. This adhesion was specifically inhibited by H-2 ligands including UEA-I lectin, Lotus tetragonolobus lectin, and anti-H-2 monoclonal antibody, as well as by H-2 mimetic fucosyloligosaccharides present in human milk [1]. The structural requirement is absolute: the α1,2-fucosylated type 2 chain is the minimal receptor, and type 1 H or non-fucosylated structures do not support adhesion [1].

Microbial pathogenesis Glycan–pathogen interaction Anti-adhesion therapeutics

Differential Agglutination Patterns: Anti-H Antibodies Not Cross-Reactive with A Type 2 Discriminate H Epitope Density on Erythrocytes

Among 28 monoclonal antibodies screened against 21 synthetic ABH, Ii, and Lewis oligosaccharides by ELISA, a clear bifurcation emerged: anti-H antibodies that cross-react with A type 2 trisaccharide yielded similar agglutination scores across all normal ABO erythrocytes, while anti-H antibodies that do not cross-react with A type 2 produced a characteristic ranking O > A2 > A2B > B > A1 > A1B > O(h) [1]. This pattern demonstrates that the free H type 2 trisaccharide epitope is differentially accessible on erythrocytes of different ABO phenotypes and that the presence of an A-determinant structure occludes the H epitope from non-cross-reactive antibodies [1]. The H type 2 triaose, as the minimal free epitope, is therefore the critical reference standard for calibrating anti-H antibody specificity and cross-reactivity [1].

ABO blood group serology Antibody cross-reactivity Epitope mapping

High-Affinity Membrane Receptor Binding: H Type 2 Trisaccharide Binds with Kd = 2 nM in Plant Protoplast System

Membrane proteins from Rubus fruticosus protoplasts exhibit saturable, high-affinity binding to H type 2 trisaccharide neoglycoprotein with a dissociation constant Kd = 2 nM and a Bmax = 400 pmol·(mg protein)⁻¹ [1]. Competitive inhibition studies using GlcNAc and N-acetyllactosamine precursors of H type 2 showed IC50 values of 0.4–2 nM for inhibition of H type 2 neoglycoprotein binding, while precursors of H type 1 (GlcNAc-OCH3, Galβ1-3GlcNAc-OCH3) inhibited with IC50 values of 0.6 nM [1]. This sub-nanomolar affinity range underscores that the H type 2 trisaccharide engages biological receptors with potency orders of magnitude higher than monosaccharide or disaccharide fragments, validating its use as a high-affinity ligand in receptor identification and characterization studies [1].

Glycan receptor binding Affinity measurement Ligand–receptor kinetics

NMR-Conformation to Binding-Affinity Correlation: H Type 2 Trisaccharide Conformational Integrity Governs UEA-I Lectin Recognition

Vicinal coupling constants from ¹H NMR and 2D NOESY spectroscopy of rationally modified H-type II trisaccharide analogs reveal that structural modifications causing large changes in solution conformational preferences correlate directly with sharp decreases in UEA-I lectin binding affinity [1]. The native H type 2 O-trisaccharide (compound 1) and its C-glycoside analog (compound 5) exhibit virtually identical binding affinities to UEA-I, while structurally distorted C-trisaccharides (compounds 6–8) and O-trisaccharides (compounds 2–4) show progressively decreasing affinity that parallels the degree of conformational deviation from the native state [1]. This direct conformation–affinity correlation is unique to the type 2 H trisaccharide scaffold and would not be reproduced by H type 1 or non-fucosylated analogs whose solution conformations differ fundamentally [1].

Carbohydrate conformation Lectin binding Structure–activity relationship

High-Impact Application Scenarios for Blood Group H Antigen Triaose Type 2 Supported by Quantitative Differentiation Evidence


Specificity Validation of Anti-H Monoclonal Antibodies for Blood Grouping Reagent Manufacture

The exclusive binding of monoclonal antibody H11 to Type 2 H trisaccharide, with no cross-reactivity to Type 1 H structures [4], positions the H type 2 triaose as the mandatory positive control antigen for lot-release testing of anti-H blood grouping reagents. A manufacturer must demonstrate that each production lot of anti-H monoclonal antibody binds the H type 2 trisaccharide-coated surface (ELISA or SPR) with the expected affinity while showing no binding to H type 1 trisaccharide, thereby confirming isoform specificity. Failure to use the correct H type 2 triaose could result in the acceptance of cross-reactive antibody lots that would produce false-positive agglutination results with Type 1 H-expressing cells in clinical blood typing, a known source of ABO discrepancy.

Campylobacter jejuni Anti-Adhesion Drug Discovery Using H Type 2 Trisaccharide as Competitive Ligand

Given that C. jejuni adhesion to intestinal epithelium is absolutely dependent on the H type 2 epitope Fucα1-2Galβ1-4GlcNAc, and that this adhesion is specifically inhibited by H-2 ligands and human milk fucosyloligosaccharides [4], the H type 2 triaose serves as the validated minimal competitive ligand for high-throughput screening of anti-adhesion compounds. In a competitive ELISA format, test compounds are evaluated for their ability to displace immobilized H type 2 trisaccharide from C. jejuni surface adhesins; only compounds that achieve IC50 values comparable to the reference H-2 ligand (UEA-I lectin or monoclonal anti-H-2 antibody) are advanced. This approach has been validated in vivo, where fucosyloligosaccharides containing the H-2 epitope inhibited bacterial colonization in a mouse model [4], establishing a direct translational path from in vitro H type 2 trisaccharide competition to in vivo efficacy.

Lectin-Based Histochemical Probe Development Requiring Isotype-Specific H Antigen Recognition

The differential recognition of H type 2 versus H type 1 trisaccharide by WBA II lectin—strong binding to type 2, marginal recognition of type 1 [4]—enables the development of histochemical staining protocols that specifically visualize type 2 chain H antigen expression in tissue sections. The H type 2 triaose is used to pre-validate lectin specificity by competition: tissue staining that is abolished by pre-incubation of the lectin with H type 2 triaose but not by H type 1 triaose confirms type 2 chain-specific staining. This application is critical for cancer glycan biomarker studies, where altered expression of type 2 chain H antigen (e.g., in prostate, gastric, and colorectal carcinomas) must be distinguished from type 1 chain structures that have different prognostic implications.

Anti-H Antibody Epitope Fine-Mapping Using H Type 2 Trisaccharide Standard in Cross-Reactivity Panels

The Mollicone et al. study demonstrated that anti-H monoclonal antibodies fall into at least seven distinct cross-reactivity groups based on their recognition patterns with 21 synthetic ABH, Ii, and Lewis oligosaccharides, including H type 2 trisaccharide as the reference epitope [4]. For comprehensive antibody characterization, the H type 2 triaose must be included in the antigen panel as the defining 'free H epitope' standard. Antibodies that bind H type 2 but not A type 2 or B type 2 are classified as 'free H-specific' and show the clinically significant agglutination pattern O > A2 > A2B > B > A1 > A1B > O(h); antibodies that cross-react with A type 2 lose this discriminatory capacity [4]. This differential directly impacts which antibody clones are selected for routine forward and reverse ABO grouping in transfusion medicine.

Quote Request

Request a Quote for Blood group H antigen triaose type 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.